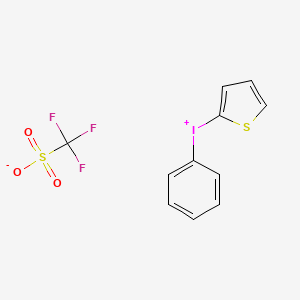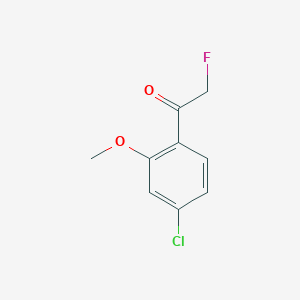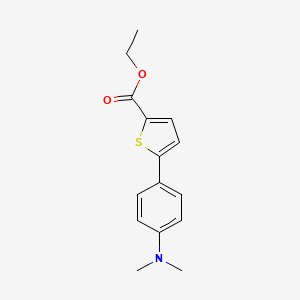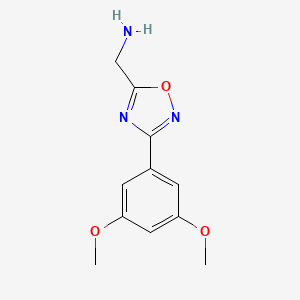![molecular formula C13H17NO4 B14133630 Methyl 3-[(ethoxycarbonyl)(ethyl)amino]benzoate](/img/structure/B14133630.png)
Methyl 3-[(ethoxycarbonyl)(ethyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group, a carbomethoxyphenyl group, and an ethylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate typically involves the reaction of 3-carbomethoxyphenyl isocyanate with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Carbomethoxyphenyl isocyanate+Ethylamine→Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Oxidation: It can be oxidized using strong oxidizing agents to form the corresponding N-oxide.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water as the solvent.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Alkyl or aryl halides, appropriate catalysts.
Major Products:
Hydrolysis: Ethylamine and 3-carbomethoxybenzoic acid.
Oxidation: Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate N-oxide.
Substitution: Various substituted carbamates depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparación Con Compuestos Similares
Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate can be compared with other carbamate compounds, such as:
- Methyl N-(3-carbomethoxyphenyl)-N-methylcarbamate
- Propyl N-(3-carbomethoxyphenyl)-N-propylcarbamate
- Butyl N-(3-carbomethoxyphenyl)-N-butylcarbamate
Uniqueness: Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate is unique due to its specific ethyl and carbomethoxyphenyl groups, which confer distinct chemical and biological properties. These properties make it suitable for specific applications that other carbamates may not be able to fulfill.
Propiedades
Fórmula molecular |
C13H17NO4 |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
methyl 3-[ethoxycarbonyl(ethyl)amino]benzoate |
InChI |
InChI=1S/C13H17NO4/c1-4-14(13(16)18-5-2)11-8-6-7-10(9-11)12(15)17-3/h6-9H,4-5H2,1-3H3 |
Clave InChI |
WFAVESMAKDOOOE-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC=CC(=C1)C(=O)OC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(3-Azabicyclo[3.2.2]non-3-yl)ethanone](/img/structure/B14133575.png)


![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(4-propoxyphenyl)quinoline-4-carboxamide](/img/structure/B14133591.png)
![1-[2-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14133598.png)

![Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B14133608.png)
![1-[3-(1,3-Dioxolan-2-yl)phenyl]indole](/img/structure/B14133614.png)
![2-[[5,6-dideuterio-3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole](/img/structure/B14133617.png)
